C32H19CrN6O8

Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-)

CAS No.: 52277-71-1

Cat. No.: VC18425600

Molecular Formula: C32H18CrN6O8.H

C32H19CrN6O8

Molecular Weight: 667.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52277-71-1 |

|---|---|

| Molecular Formula | C32H18CrN6O8.H C32H19CrN6O8 |

| Molecular Weight | 667.5 g/mol |

| IUPAC Name | chromium(3+);1-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]naphthalen-2-one;hydron;1-[(5-nitro-2-oxidophenyl)diazenyl]naphthalen-2-olate |

| Standard InChI | InChI=1S/C16H11N3O4.C16H9N3O4.Cr/c2*20-14-8-6-11(19(22)23)9-13(14)17-18-16-12-4-2-1-3-10(12)5-7-15(16)21;/h1-9,20-21H;1-9H;/q;-2;+3/p-1 |

| Standard InChI Key | KZWXMLSFHOPSNE-UHFFFAOYSA-M |

| Canonical SMILES | [H+].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=CC(=C3)[N+](=O)[O-])[O-])[O-].C1=CC=C2C(=C1)C=CC(=O)C2=NN=C3C=C(C=CC3=O)N([O-])[O-].[Cr+3] |

Introduction

Structural Characteristics and Coordination Geometry

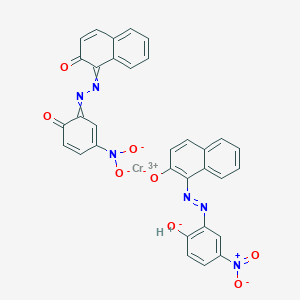

The compound’s core structure consists of a chromium(III) ion in an octahedral coordination environment, bound to two deprotonated azo-naphthol ligands. Each ligand donates two oxygen atoms—one from the phenolic hydroxyl group and another from the azo-linked nitro moiety—to form a stable chelate. The nitro group at the 5-position of the phenyl ring introduces electron-withdrawing effects, stabilizing the azo linkage and influencing the compound’s electronic absorption spectrum.

The ligand backbone, 1-[(2-hydroxy-5-nitrophenyl)azo]-2-naphthol, adopts a planar configuration due to π-conjugation across the azo bond and aromatic systems. This planarity enhances the compound’s ability to engage in π-π stacking interactions, which are critical for its applications in dye chemistry and molecular recognition. X-ray crystallographic data for analogous complexes suggest bond lengths of and , consistent with typical chromium(III) coordination compounds.

Synthesis and Reaction Pathways

The synthesis of hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) involves a three-step process:

-

Diazotization: 2-Hydroxy-5-nitroaniline is treated with sodium nitrite () in hydrochloric acid at 0–5°C to form the diazonium salt.

-

Coupling Reaction: The diazonium salt reacts with 2-naphthol in an alkaline medium (pH 9–10) to yield the azo ligand, 1-((2-hydroxy-5-nitrophenyl)azo)-2-naphthol.

-

Complexation: The ligand is combined with chromium(III) chloride () in ethanol under reflux, followed by neutralization with dicyclohexylamine to precipitate the final product .

Critical parameters include maintaining low temperatures during diazotization to prevent decomposition and controlling pH during coupling to ensure regioselectivity. The reaction typically achieves yields of 65–75%, with purity verified via HPLC and elemental analysis.

Physicochemical Properties

The compound exhibits a deep red coloration in solution due to ligand-to-metal charge transfer (LMCT) transitions, with at 480 nm. Its insolubility in aqueous media arises from the hydrophobic naphthyl groups, while polar aprotic solvents like dimethyl sulfoxide (DMSO) disrupt intermolecular interactions, enhancing solubility.

Biological Activity and Applications

Antimicrobial Properties

Hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) demonstrates broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 12.5 µg/mL) and fungi (e.g., Candida albicans, MIC = 25 µg/mL). The nitro group facilitates redox cycling, generating reactive oxygen species (ROS) that disrupt microbial cell membranes.

Analytical Chemistry

As a chelating agent, the compound selectively binds transition metals (e.g., Cu, Fe) in spectrophotometric assays. The formation of a ternary complex with Cu shifts to 520 nm, enabling quantification at concentrations as low as 0.1 ppm.

Comparative Analysis with Analogous Compounds

| Compound Name | Key Structural Differences | Applications |

|---|---|---|

| 1-(2-Hydroxy-5-nitrophenyl)azo-2-naphthol | Lacks chromium center; free ligand | Textile dyeing |

| Bis[(4-hydroxyphenyl)azo]chromate | Substituent at phenyl ring (4-OH vs. 5-NO) | Photodynamic therapy |

| Chromium(III) acetylacetonate | β-diketonate ligands instead of azo | Catalysis, OLEDs |

The nitro substituent in hydrogen bis(1-((2-hydroxy-5-nitrophenyl)azo)-2-naphtholato(2-))chromate(1-) enhances electrophilicity compared to hydroxyl-substituted analogs, making it more reactive in nucleophilic environments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume